molecular formula C14H12O5 B13755816 2,2',4-Trihydroxy-4'-methoxybenzophenone CAS No. 7392-62-3

2,2',4-Trihydroxy-4'-methoxybenzophenone

Cat. No.: B13755816
CAS No.: 7392-62-3
M. Wt: 260.24 g/mol
InChI Key: YLQYOUPUVFQNLO-UHFFFAOYSA-N
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Description

2,2’,4-Trihydroxy-4’-methoxybenzophenone is an organic compound with the molecular formula C14H12O5. It is a white crystalline powder with a faint aromatic odor. This compound is known for its stability and solubility in various organic solvents such as alcohols, ethers, and ketones. It exhibits excellent antioxidant and ultraviolet (UV) absorption properties, making it valuable in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2’,4-Trihydroxy-4’-methoxybenzophenone involves the condensation reaction between 2,4-dimethoxyphenol and phenol under alkaline conditions . The reaction typically proceeds as follows:

    Reactants: 2,4-Dimethoxyphenol and phenol.

    Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Solvent: Ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated to around 60-80°C for several hours.

Industrial Production Methods

In industrial settings, the production of 2,2’,4-Trihydroxy-4’-methoxybenzophenone can be scaled up using similar reaction conditions. The process involves continuous stirring and precise temperature control to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’,4-Trihydroxy-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Scientific Research Applications

2,2’,4-Trihydroxy-4’-methoxybenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,4-Trihydroxy-4’-methoxybenzophenone involves its ability to absorb UV radiation and convert it into less harmful energy forms, thereby protecting the skin and other materials from UV damage. It also exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress . The compound’s neurotrophic activity is attributed to its interaction with specific molecular targets and pathways involved in neurite outgrowth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,4-Trihydroxy-4’-methoxybenzophenone is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to promote neurite outgrowth and inhibit specific enzymes sets it apart from other similar compounds .

Properties

CAS No.

7392-62-3

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

(2,4-dihydroxyphenyl)-(2-hydroxy-4-methoxyphenyl)methanone

InChI

InChI=1S/C14H12O5/c1-19-9-3-5-11(13(17)7-9)14(18)10-4-2-8(15)6-12(10)16/h2-7,15-17H,1H3

InChI Key

YLQYOUPUVFQNLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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